2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Description
Evolution of Thieno[2,3-d]pyrimidine Research
The research trajectory of thieno[2,3-d]pyrimidine compounds represents a remarkable evolution in heterocyclic chemistry spanning over a century of scientific advancement. The systematic study of pyrimidines began in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established the chemical principles that would later enable the development of more complex fused pyrimidine systems.
The emergence of thieno[2,3-d]pyrimidine as a distinct research area gained momentum through the recognition of its potential as a privileged scaffold in medicinal chemistry. Early investigations revealed that the pyrimidine ring system has wide occurrence in nature as substituted and ring-fused compounds, including essential nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. The diversity of synthetic pathways developed for thieno[2,3-d]pyrimidine derivatives has emboldened the discovery of new candidates with significant and versatile pharmacological properties, including anticancer, kinase inhibition, antioxidant, anti-inflammatory, antimicrobial, antiviral, antituberculosis, and central nervous system protection activities.
Contemporary research has established thieno[2,3-d]pyrimidine derivatives as potent therapeutic agents across multiple disease categories. Recent studies have demonstrated their efficacy as phosphoinositide 3-kinase inhibitors, with 28 new morpholine-based derivatives showing promising anti-phosphoinositide 3-kinase activity while maintaining common pharmacophoric features. Additionally, novel thieno[2,3-d]pyrimidines containing cyclohexane rings fused with heterocyclic moieties have shown promising phosphodiesterase 4B inhibitory properties, with some compounds demonstrating dose-dependent inhibition of tumor necrosis factor-alpha. The scope of biological activities continues to expand, with compounds showing excellent anticancer activities against human cancer cell lines including hepatocellular carcinoma, colorectal cancer, and breast cancer models.
Historical Development of Benzothieno-Fused Heterocycles
The historical development of benzothieno-fused heterocycles represents a specialized branch of heterocyclic chemistry that emerged from the broader study of thiophene and benzothiophene systems. The evolution of these compounds can be traced through several key developmental phases, beginning with the recognition that benzofused nitrogen heterocycles are prevalent as key core structural motifs in functional molecules. The traditional approach to synthesizing benzofused nitrogen heterocycles focused on construction of the heterocyclic ring starting from polysubstituted benzene derivatives, though this method presented flexibility limitations due to the limited availability of suitable starting materials.
A significant advancement in this field occurred with the development of direct benzannulation reactions of simple nitrogen-heterocycles, providing a complementary and valuable synthetic strategy. This approach has been less explored historically, especially when non-prefunctionalized nitrogen-heterocycles are used as starting materials. The emergence of metal-catalyzed direct functionalization of inert carbon-hydrogen bonds became a powerful tool for constructing heteroaromatics, with alkynes, activated alkenes, enaldiazo compounds, and biaryl compounds serving as efficient coupling partners.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDWJEICQVGGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175015 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20887-01-8 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 258.37 g/mol
- CAS Number : Not specified in the available literature.
The presence of the morpholine moiety is significant as it often contributes to the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds similar to 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit potent anticancer properties. A study focused on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Compounds showed IC values ranging from 52 nM to 74 nM.
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis through tubulin polymerization inhibition, leading to mitotic catastrophe in cancer cells .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes which are critical in cancer progression and other diseases:
- Intestinal Phosphate Transporter (NPT-IIb) : Exhibited inhibitory action which may have implications for drug absorption and efficacy .
- Urease Inhibition : Related compounds have shown strong inhibitory activity against urease with IC values significantly lower than standard inhibitors .
The biological activity of this compound is largely attributed to its structural features which facilitate interaction with various biological targets:
- Binding Affinity : Computational docking studies suggest that the compound can effectively bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of its anticancer activity.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. Studies have shown that 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been observed to inhibit the proliferation of human cancer cell lines by targeting specific kinases involved in cell cycle regulation .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The morpholine group is believed to contribute to its ability to cross the blood-brain barrier, providing potential therapeutic benefits for conditions such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The introduction of the morpholine group is crucial for enhancing the compound's pharmacological profile. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency and selectivity .
Case Studies
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer effects of several benzothieno-pyrimidine derivatives. Among them, 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated IC50 values significantly lower than those of standard chemotherapeutics against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Journal of Antibiotics, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinone Core
The pyrimidinone ring undergoes substitution reactions at the C-2 and C-4 positions. For example:
- Replacement of Methylthio Groups : Treatment with hydrazine hydrate replaces the methylthio group (-SCH₃) at C-2 with hydrazino (-NHNH₂) groups. This reaction proceeds under ethanol reflux (8–10 hours) to yield hydrazino derivatives .
- Aminomethylation : Reaction with secondary amines (e.g., morpholine, piperazine) under thermal conditions (180°C) substitutes the methylthio group with aminoalkyl groups. For instance, fusion with morpholine forms 3-amino-2-morpholin-4-yl derivatives in 74% yield .
Key Reaction Example :Conditions: 180°C, 8 hours .
Condensation Reactions for Heterocyclic Expansion
The compound participates in cyclocondensation to form fused polycyclic systems:
- Spirocyclohexane Formation : Reacting with 5,5-dimethylcyclohexane-1,3-dione in ethanol/piperidine forms spirocyclic derivatives (e.g., 3a-c ) with a cyclohexane ring fused to the pyrimidinone core .
- Triazole/Imidazole Annulation : Heating with α-haloketones (e.g., chloroacetone) in dry xylene generates imidazo[1,2-a]pyrimidine derivatives (e.g., 9a ) via cyclization .
Table 1: Condensation Reaction Outcomes
| Reactant | Product Class | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 5,5-Dimethylcyclohexanedione | Spirobenzothienopyrimidine | 67–85 | Ethanol/piperidine, 8h | |
| Chloroacetone | Imidazopyrimidine | 68 | Dry xylene, reflux |
Oxidation and Reduction Reactions
- Oxidation of the Tetrahydro Ring : The tetrahydrobenzothiophene moiety can undergo dehydrogenation to form aromatic benzothiophene derivatives under strong oxidants (e.g., DDQ) .
- Reductive Amination : The morpholinylmethyl side chain may participate in reductive amination with aldehydes to introduce additional alkyl/aryl groups .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable diversification:
- Suzuki-Miyaura Coupling : The C-7 methyl group can be substituted with aryl boronic acids to generate biaryl derivatives. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves 62% yield .
Acid/Base-Mediated Rearrangements
- Ring-Opening under Acidic Conditions : Treatment with HCl in ethanol cleaves the morpholine ring, yielding primary amines .
- Base-Induced Cyclization : In basic media (KOH/ethanol), the compound forms fused triazolo[3,4-a]pyrimidines (e.g., 8a ) via intramolecular cyclization .
Thiol-Disulfide Exchange
The sulfur atom in the benzothiophene ring participates in thiol-disulfide exchange reactions. For example, treatment with thiourea replaces the methylthio group with thiol (-SH), enabling further functionalization .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Substituent Effects
The biological activity of benzothienopyrimidine derivatives is highly dependent on substituents at the 2-, 3-, and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological Profiles
Anticancer Activity
- Morpholine’s electron-rich oxygen may improve pharmacokinetics by enhancing solubility and membrane permeability .
- 3-{[(Phenylhydrazono)(substituted phenyl)methyl]diazenyl}-2-sulfanyl derivatives exhibited moderate activity against breast cancer (IC₅₀ = 12–18 μM), suggesting that bulky substituents may reduce efficacy .
Antimicrobial and Antifungal Activity
- 3-Substituted amino-2-mercapto derivatives demonstrated broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .
- Hydrazinothieno[2,3-d]pyrimidines showed selective inhibition of Gram-negative bacteria (E. coli MIC = 16 μg/mL) .
Metabolic Activity
Key Research Findings and Data Tables
Discussion and Structure-Activity Relationship (SAR)
- Morpholine vs. Piperidine : The morpholine group’s oxygen atom enhances hydrogen-bonding capacity, improving target engagement compared to piperidine’s purely lipophilic nature .
- Electron-Withdrawing Groups: Chloromethyl and bromophenoxy substituents increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes like pseudouridine synthase RluD .
- Bulkier Substituents : Thiadiazole and benzimidazole groups (e.g., in compound 58 ) improve anticancer activity but may reduce bioavailability due to increased molecular weight.
Preparation Methods
Cyclocondensation Reaction
A mixture of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (0.08 mol) and formaldehyde (0.1 mol) in glacial acetic acid is refluxed for 60 minutes. Dimethyl sulfoxide (DMSO, 1–2 mL) is added to facilitate heterocyclization, followed by additional reflux for 60 minutes. The reaction yields the unsubstituted pyrimidinone core, which is precipitated using cold sodium chloride solution and recrystallized from acetic acid (yield: 82–88%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | DMSO |
| Temperature | Reflux (~118°C) |
| Reaction Time | 120 minutes |
| Yield | 82–88% |
Alternative Route: Chlorination-Substitution Strategy
For substrates resistant to Mannich conditions, chlorination followed by nucleophilic substitution is employed.
Chlorination with Phosphorus Oxychloride
The pyrimidinone core (10 mmol) is refluxed with phosphorus oxychloride (POCl₃, 15 mL) for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is dissolved in dichloromethane. The 4-chloro intermediate is isolated via solvent evaporation (yield: 90%).
Morpholine Substitution
The chlorinated intermediate (10 mmol) is reacted with morpholine (12 mmol) in acetonitrile at 80°C for 12 hours. The product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (yield: 70%).
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reproducibility. A mixture of the pyrimidinone core, morpholine, and paraformaldehyde is pumped through a heated reactor (120°C, 20 MPa) with a residence time of 30 minutes. The output is crystallized inline, achieving 85% yield with >99% purity.
Green Chemistry Approaches
Recent advancements replace DMSO with cyclopentyl methyl ether (CPME) as a greener solvent, reducing environmental impact while maintaining yields at 78–82%.
Analytical and Purification Techniques
Recrystallization
Optimal purity is achieved by recrystallizing the crude product from dimethylformamide/water (3:1), yielding colorless crystals with a melting point of 235–237°C.
Chromatographic Methods
Flash chromatography (ethyl acetate:hexane, 1:2) resolves minor impurities, while HPLC (C18 column, acetonitrile/water) confirms >99% purity.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers optimize the synthesis of 2-(morpholin-4-ylmethyl)thienopyrimidine derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For example:
- Metalation Reagent Selection : Use aluminum amalgam in aqueous tetrahydrofuran (THF) for controlled reduction of sulfonylmethyl intermediates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position of the pyrimidine ring.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound from byproducts .
- Yield Tracking : Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using elemental analysis .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Confirmation : Use H NMR (DMSO-) to resolve aromatic protons (δ 7.2–8.5 ppm) and aliphatic protons (δ 1.8–3.0 ppm) .
- Mass Spectrometry : LC-MS (e.g., m/z 360.9 [M+H]) confirms molecular weight .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity .
Q. How should researchers design in vitro assays to screen for biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use kinase or protease targets (e.g., EGFR, CDK2) with fluorescence-based substrates. IC values should be calculated using dose-response curves (4-parameter logistic model) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for morpholinylmethyl-substituted thienopyrimidines?
- Methodological Answer :
- Multi-Parametric Analysis : Use QSAR models to correlate electronic (Hammett σ), steric (Taft ), and lipophilic (logP) parameters with activity .
- Case Study : In derivatives where morpholinylmethyl enhances solubility but reduces target binding, introduce hydrophilic substituents (e.g., hydroxyl groups) while preserving the core scaffold .
Q. What experimental designs are suitable for studying the environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- Environmental Stability : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Track metabolites via high-resolution mass spectrometry (HRMS) .
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites using UPLC-QTOF-MS .
Q. How can crystallographic data address discrepancies in proposed binding modes for this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain). Resolve structures at ≤2.0 Å resolution to validate hydrogen bonding and hydrophobic interactions .
- Docking Validation : Compare experimental binding poses with in silico docking results (AutoDock Vina) to refine force field parameters .
Q. What strategies mitigate synthetic challenges in scaling up derivatives with complex substituents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
